molecular formula C21H23N5O4S2 B12476992 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B12476992
M. Wt: 473.6 g/mol
InChI Key: SCHJGXIDJSXDJK-UHFFFAOYSA-N
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Description

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidine ring, a sulfanyl group, and a butanamide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide can be achieved through several synthetic routes. One common method involves the reaction of 6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidine-2-thiol with N-(4-sulfamoylphenyl)butanamide under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, leading to changes in cell signaling pathways and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-6-(2-methylphenyl)-1,6-dihydro-1,3,5-triazin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
  • 2-{[4-amino-6-(3-methylphenyl)-1,6-dihydro-1,3,5-triazin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide

Uniqueness

The uniqueness of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide lies in its specific structural features, such as the presence of a pyrimidine ring and a sulfanyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H23N5O4S2

Molecular Weight

473.6 g/mol

IUPAC Name

2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)butanamide

InChI

InChI=1S/C21H23N5O4S2/c1-3-17(20(28)24-14-7-9-16(10-8-14)32(23,29)30)31-21-25-19(27)12-18(22)26(21)15-6-4-5-13(2)11-15/h4-12,17H,3,22H2,1-2H3,(H,24,28)(H2,23,29,30)

InChI Key

SCHJGXIDJSXDJK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC(=O)C=C(N2C3=CC=CC(=C3)C)N

Origin of Product

United States

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